molecular formula C22H22N2O4S B3451677 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide

Cat. No.: B3451677
M. Wt: 410.5 g/mol
InChI Key: VKJDTSQJNRPJMT-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methoxyaniline moiety, which is further linked to a benzylacetamide structure. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide typically involves the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-4-methoxyaniline.

    Acylation: The N-(benzenesulfonyl)-4-methoxyaniline is further reacted with benzylacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-[N-(benzenesulfonyl)-4-hydroxyanilino]-N-benzylacetamide.

    Reduction: Formation of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylsulfide.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the methoxy group enhances its solubility and bioavailability, while the benzylacetamide moiety provides additional binding interactions with target enzymes. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-20-14-12-19(13-15-20)24(29(26,27)21-10-6-3-7-11-21)17-22(25)23-16-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDTSQJNRPJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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